3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine
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Overview
Description
3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position, a fluorophenyl group at the 4-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be ethyl acetoacetate.
Substitution Reactions: The fluorophenyl group can be introduced via a substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or chlorinating agents can be employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring provides a stable scaffold for interaction. The amine group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-phenyl-1h-pyrazol-5-amine: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.
3-Ethyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine: The fluorine atom is at a different position, potentially altering its interaction with molecular targets.
3-Ethyl-4-(3-chlorophenyl)-1h-pyrazol-5-amine: The chlorine atom may provide different electronic and steric effects compared to fluorine.
Uniqueness
The presence of the fluorine atom at the 3-position of the phenyl ring in 3-Ethyl-4-(3-fluorophenyl)-1h-pyrazol-5-amine imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry research and drug development.
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-ethyl-4-(3-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
SYGZUNGCOXESOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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